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Compound of Interest

Compound Name: (S)-(+)-2-Hexanol

Cat. No.: B3042163 Get Quote

This guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure,

and properties of the chiral molecule (S)-(+)-2-Hexanol. It is intended for researchers,

scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Chemical Structure
(S)-(+)-2-Hexanol is a secondary alcohol with the chemical formula C₆H₁₄O.[1] Its systematic

IUPAC name is (S)-hexan-2-ol. Let's break down the nomenclature:

Hexan-: This prefix indicates a six-carbon parent alkane chain (hexane).

-2-ol: This suffix signifies an alcohol (hydroxyl, -OH, functional group) located on the second

carbon of the hexane chain.[1][2]

(S)-: This is a stereochemical descriptor that denotes the specific spatial arrangement

(configuration) of the substituents around the chiral center (the second carbon atom)

according to the Cahn-Ingold-Prelog (CIP) priority rules.

(+)-: This indicates that the compound is dextrorotatory, meaning it rotates plane-polarized

light to the right (clockwise). This property is determined experimentally and does not have a

direct correlation with the (S) or (R) designation.

The molecule possesses a chiral center at the second carbon atom, which is bonded to four

different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a butyl group. This
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chirality results in the existence of two enantiomers: (S)-(+)-2-Hexanol and (R)-(-)-2-Hexanol.

[1][3]

Molecular Structure:

2D Structure (SMILES): CCCC--INVALID-LINK--O[3]

InChI Key: QNVRIHYSUZMSGM-ZCFIWIBFSA-N[3]

Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for 2-Hexanol. Note that some data may

be for the racemic mixture ((±)-2-Hexanol) unless specified for the (S)-enantiomer.

Table 1: Physical and Chemical Properties of 2-Hexanol

Property Value Reference

Molecular Formula C₆H₁₄O [1][2]

Molecular Weight 102.17 g/mol [2][4]

Appearance Colorless liquid [2]

Odor
Characteristic, winey, fruity,

fatty, terpenic
[5][6]

Boiling Point 136-140 °C [1][2][4]

Melting Point -23 °C [1]

Density 0.814 g/mL at 20 °C [4][7]

Refractive Index n20/D 1.414 [4]

Flash Point 41-46 °C [2][4]

Solubility in Water Poor; 14 g/L [1][2]

logP (o/w) 1.76 [2]

Table 2: Spectroscopic Data for 2-Hexanol
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Spectroscopy Data Highlights

¹H NMR (CDCl₃, 90 MHz)
Shifts [ppm]: 0.91, 1.15, 1.22, 1.32, 1.38, 3.76-

3.83[2]

¹³C NMR (CDCl₃, 25.16 MHz) Characteristic peaks for the six carbon atoms.[2]

Mass Spectrometry (EI) Major fragments (m/z): 45, 43, 69, 27, 44[2]

Infrared (IR) Spectroscopy

Broad peak around 3300-3400 cm⁻¹ (O-H

stretch), peaks around 2850-3000 cm⁻¹ (C-H

stretch).[3]

Experimental Protocols
Synthesis of 2-Hexanol:

A common laboratory method for the preparation of 2-hexanol is the reduction of 2-hexanone.

[8]

Protocol: Reduction of 2-Hexanone with Sodium

Dissolve 123 mL (100 g) of 2-hexanone in a mixture of 750 mL of ether and 150 mL of

water.

Introduce 69 grams of clean sodium in the form of wire or small pieces as rapidly as

possible. The reaction should be controlled, and the flask may need to be cooled in an ice

bath.

Once all the sodium has reacted, separate the ethereal layer.

Wash the ethereal layer with 25 mL of dilute hydrochloric acid (1:1), followed by a water

wash.

Dry the solution with anhydrous potassium carbonate or anhydrous calcium sulfate.

Distill the solution using a fractionating column and collect the fraction boiling at 136-

138°C. This yields approximately 97 g of 2-hexanol.[8]
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Enantioselective Synthesis of (S)-2-Hexanol:

To obtain the specific (S)-enantiomer, an asymmetric synthesis method is required. One

established method is the asymmetric reduction of the corresponding ketone, 6-chloro-2-

hexanone, which can then be converted to 2-hexanol. Biocatalytic reductions often provide

high enantioselectivity.

Protocol: Biocatalytic Reduction of 2-Hexanone using Alcohol Dehydrogenase

Prepare a buffered aqueous solution containing the substrate, 2-hexanone.

Add a suitable alcohol dehydrogenase (ADH) that exhibits selectivity for producing the (S)-

enantiomer.

Incorporate a cofactor regeneration system, such as using a secondary enzyme like

glucose dehydrogenase (GDH) and glucose, to recycle the NAD(P)H cofactor.

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle

agitation.

Monitor the progress of the reaction by analyzing samples at regular intervals using gas

chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral

column to determine the enantiomeric excess.

Upon completion, extract the product from the aqueous phase using an organic solvent.

Purify the (S)-2-hexanol using standard techniques such as distillation or column

chromatography.[9]

Visualization of IUPAC Nomenclature
The following diagram illustrates the logical breakdown of the IUPAC name for (S)-(+)-2-
Hexanol.
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Caption: Logical breakdown of the IUPAC nomenclature for (S)-(+)-2-Hexanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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